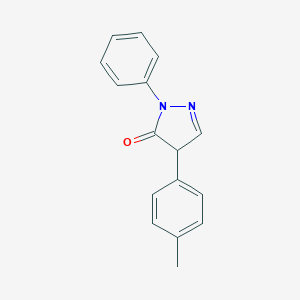
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. MPDPH belongs to the class of pyrazolones and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
作用机制
The mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways and enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain.
Biochemical and Physiological Effects:
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to scavenge free radicals and reduce oxidative stress in various tissues, including the brain and liver. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. Additionally, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be easily synthesized and purified, and it has been found to be stable under various conditions. 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is also highly soluble in water and organic solvents, which makes it suitable for various experimental setups. However, one limitation of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is its relatively low potency compared to other pyrazolone derivatives, which may limit its use in certain applications.
未来方向
There are several future directions for the research on 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to investigate the potential therapeutic applications of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Another direction is to explore the mechanism of action of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in more detail, including its effects on various signaling pathways and enzymes. Additionally, future research could focus on the development of more potent and selective derivatives of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which may have improved pharmacological properties.
合成方法
The synthesis of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through a variety of methods, including the reaction of 4-methylacetophenone with phenylhydrazine in the presence of acetic acid and sulfuric acid. Another method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of ethanol and sodium hydroxide. The yield of 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学研究应用
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular diseases, 4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been found to improve endothelial function and reduce oxidative stress, which may have implications for the prevention and treatment of cardiovascular diseases.
属性
产品名称 |
4-(4-methylphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-13(10-8-12)15-11-17-18(16(15)19)14-5-3-2-4-6-14/h2-11,15H,1H3 |
InChI 键 |
IYGITHYKVPRPIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3 |
溶解度 |
8.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)

![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![N-(6-(acetylamino)-4-(4-chlorobenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)acetamide](/img/structure/B303197.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)


![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)


![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)